3-Methoxy-4-methylbenzonitrile vs 4-Methoxy-3-methylbenzonitrile: Comparative Substitution Pattern Evaluation
3-Methoxy-4-methylbenzonitrile differs from its positional isomer 4-methoxy-3-methylbenzonitrile in the relative positioning of methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring. The 3-methoxy-4-methyl substitution pattern places the methoxy group ortho to the nitrile and meta to the methyl, whereas the 4-methoxy-3-methyl pattern reverses this arrangement . This distinction is critical in reactions where regioselectivity or electronic effects influence reaction outcomes. The target compound is a benzonitrile with methoxy at position 3 and methyl at position 4, while the comparator positions methoxy at 4 and methyl at 3 .
| Evidence Dimension | Substitution pattern |
|---|---|
| Target Compound Data | 3-Methoxy-4-methylbenzonitrile (methoxy at C3, methyl at C4, nitrile at C1) |
| Comparator Or Baseline | 4-Methoxy-3-methylbenzonitrile (methoxy at C4, methyl at C3, nitrile at C1) |
| Quantified Difference | Positional isomerism; altered electronic distribution and steric environment |
| Conditions | Structural comparison; substitution pattern analysis |
Why This Matters
Procurement of the incorrect isomer may lead to different reaction outcomes, impurity profiles, or failure to match pharmacopeial reference standards.
